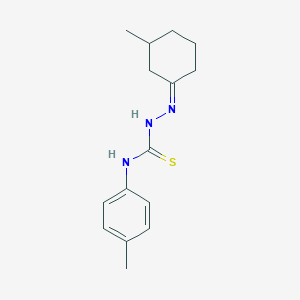

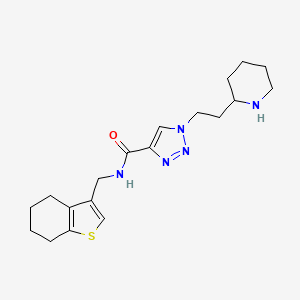

![molecular formula C23H29N3O2 B5564047 (4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)

(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance .

Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This can involve various chemical reactions, the use of catalysts, and specific conditions of temperature and pressure .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can help to determine the compound’s reactivity and stability .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its chemical reactivity .科学的研究の応用

Enantioselective Catalysis

L-prolinamide derivatives are active catalysts for direct aldol reactions, a cornerstone in the construction of carbon-carbon bonds in organic synthesis. These reactions are essential for producing enantiomerically pure compounds, with specific derivatives showing moderate to high enantioselectivity. For example, L-prolinamides prepared from L-proline and simple aliphatic or aromatic amines catalyze the direct aldol reaction of 4-nitrobenzaldehyde with acetone, achieving enantioselectivities of up to 46% enantiomeric excess (ee) and suggesting a strategy for designing new organic catalysts for asymmetric reactions (Tang et al., 2004).

Antiviral Applications

Benzidine prolinamide derivatives have been explored for their inhibitory activity against Hepatitis C Virus (HCV). Compounds with a benzidine prolinamide core demonstrated potent anti-HCV properties, with certain derivatives showing high selectivity and low cytotoxicity, indicating their potential as therapeutic agents (Abdel Karim et al., 2020).

Asymmetric Synthesis of Monosaccharides

Sugar-based prolinamides have been utilized in asymmetric synthesis, highlighting the versatility of prolinamide derivatives in generating chiral molecules. Such applications underscore the importance of these compounds in the synthesis of complex organic molecules, including sugars with specific optical activities (Agarwal & Peddinti, 2012).

Antibacterial Activity

Ion-associate complexes involving prolinamide derivatives have been studied for their antibacterial properties. This research demonstrates the potential of these compounds in biomedical applications, particularly in developing new antibacterial agents (Mostafa et al., 2023).

Green Chemistry

Prolinamide derivatives are also significant in green chemistry, serving as catalysts in solvent-free or water-based reactions. This not only showcases their catalytic efficiency but also their contribution to more sustainable and environmentally friendly chemical processes (Pedrosa et al., 2010; Guillena et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S,4R)-1-benzyl-N-ethyl-4-[[2-(2-methylphenyl)acetyl]amino]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-3-24-23(28)21-14-20(16-26(21)15-18-10-5-4-6-11-18)25-22(27)13-19-12-8-7-9-17(19)2/h4-12,20-21H,3,13-16H2,1-2H3,(H,24,28)(H,25,27)/t20-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIUBZWALKSAFN-RTWAWAEBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CN1CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)

![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)

![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)